4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20FN5O3S2 and its molecular weight is 473.54. The purity is usually 95%.
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Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide , identified by its CAS number 1209671-75-9 , is a synthetic derivative that incorporates a thiazole and triazole moiety. This molecular complexity suggests a potential for diverse biological activities. The following sections will explore its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20FN5O3S2 with a molecular weight of 473.5 g/mol . The presence of the dimethylsulfamoyl group and the fluorophenyl moiety are significant for its biological interactions.
Biological Activities
Research indicates that compounds containing 1,2,4-triazole and thiazole structures exhibit a broad spectrum of biological activities. The following are key areas of interest:
Antimicrobial Activity
- Antibacterial Properties : Compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have been reported to possess higher antibacterial activity than traditional antibiotics like amoxicillin and ceftriaxone .
- Antifungal Activity : The triazole moiety is known for its antifungal properties by inhibiting ergosterol biosynthesis in fungal cells. This mechanism is crucial in developing antifungal agents effective against various fungal infections .
Anticancer Activity
Research has highlighted the potential anticancer properties of triazole derivatives. For example:
- Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant potency .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways related to cell proliferation and infection processes.
- Receptor Modulation : The structural features may allow the compound to bind to receptors involved in signaling pathways critical for cancer progression or microbial resistance .
Case Studies and Research Findings
- Toxicity Studies : A study on related triazole derivatives indicated low toxicity profiles when administered at therapeutic doses in animal models, suggesting that similar compounds may be safe for further development .
- Comparative Efficacy : In comparative studies against standard drugs, certain triazole derivatives exhibited enhanced efficacy against resistant strains of bacteria and fungi, underscoring their potential as alternative therapeutic agents .
Data Summary
Biological Activity | Observations |
---|---|
Antibacterial | Higher efficacy than amoxicillin against Gram-positive bacteria |
Antifungal | Effective against Candida species through ergosterol inhibition |
Anticancer | Significant cytotoxicity against MCF-7 and SKOV3 cell lines |
Toxicity | Low toxicity observed in animal models |
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S2/c1-26(2)32(29,30)18-8-6-14(7-9-18)20(28)23-11-10-17-13-31-21-24-19(25-27(17)21)15-4-3-5-16(22)12-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTKNORPLWEKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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